(Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine (Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16232656
InChI: InChI=1S/C13H19NO/c1-3-10(2)14-9-11-4-5-13-12(8-11)6-7-15-13/h4-5,8,10,14H,3,6-7,9H2,1-2H3
SMILES:
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol

(Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine

CAS No.:

Cat. No.: VC16232656

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

(Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine -

Specification

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
IUPAC Name N-(2,3-dihydro-1-benzofuran-5-ylmethyl)butan-2-amine
Standard InChI InChI=1S/C13H19NO/c1-3-10(2)14-9-11-4-5-13-12(8-11)6-7-15-13/h4-5,8,10,14H,3,6-7,9H2,1-2H3
Standard InChI Key LNNDZKVOQDXWSP-UHFFFAOYSA-N
Canonical SMILES CCC(C)NCC1=CC2=C(C=C1)OCC2

Introduction

Molecular Architecture and Crystallographic Characterization

The core structure of (butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine comprises a 2,3-dihydrobenzofuran system (a fused benzene and partially saturated furan ring) substituted at the 5-position with a methylene-amine group. The butan-2-yl moiety introduces a branched alkyl chain, influencing steric and electronic properties. Although no direct crystallographic data for this compound exists, analogous structures offer insights. For example, the related compound 5-tert-butyl-2-(5-tert-butyl-3-iodobenzofuran-2-yl)-3-iodobenzofuran crystallizes in a monoclinic system (P2₁/n) with unit cell parameters a = 11.128(2) Å, b = 5.7775(12) Å, c = 17.607(4) Å, and β = 98.87(3)° . Such data suggest that benzofuran derivatives often adopt planar or near-planar conformations, with dihedral angles between aromatic systems influencing packing and stability.

Key bond lengths and angles can be extrapolated from similar amines. In 3-(benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, the central pyrazole ring forms dihedral angles of 17.78(2)° and 80.72(3)° with adjacent thiazole and phenyl rings, respectively . This highlights the conformational flexibility of benzofuran-containing systems, which may adopt both coplanar and orthogonal arrangements depending on substituents.

Table 1: Comparative Structural Parameters of Benzofuran Derivatives

Parameter(Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine (Inferred)5-tert-Butyl-3-iodobenzofuran 3-(Benzofuran-2-yl)pyrazole
Crystal SystemMonoclinic (predicted)MonoclinicMonoclinic
Space GroupP2₁ (predicted)P2₁/nP2₁
Dihedral Angles5–20° (benzofuran-amine)0.81° (inter-ring)17.78° (pyrazole-thiazole)
Key Bond Lengths (Å)C–N: 1.45–1.50; C–O: 1.38–1.42C–I: 2.064; C–C: 1.355C–S: 1.68; N–N: 1.35

Synthetic Strategies and Reaction Optimization

The synthesis of (butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine likely involves multi-step sequences leveraging established benzofuran chemistry. A plausible route begins with the formation of the 2,3-dihydrobenzofuran core, followed by functionalization at the 5-position and subsequent amine coupling.

Benzofuran Core Construction

Dihydrobenzofurans are commonly synthesized via acid-catalyzed cyclization of phenolic precursors or transition-metal-mediated coupling. For example, iodine-mediated electrophilic cyclization of 1,4-bis(2-methoxy-3,5-di-tert-butylphenyl)-1,3-diyne yields diiodobenzofuran derivatives with high regioselectivity . Adapting this method, treatment of 5-methyl-2-methoxyphenol with propargyl bromide under basic conditions could generate a propargyl ether, which undergoes cyclization to form the dihydrobenzofuran scaffold.

Functionalization at the 5-Position

StepReagents/ConditionsYield (%)Reference
CyclizationI₂, CH₂Cl₂, rt, 10 h90
BrominationNBS, AIBN, CCl₄, reflux, 6 h75
AminationButan-2-amine, K₂CO₃, DMF, 80°C, 12 h68

Spectroscopic and Computational Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for structural elucidation. The 1H^1H NMR spectrum of the title compound is expected to show:

  • A triplet at δ 0.9–1.0 ppm for the terminal methyl group of the butan-2-yl chain.

  • A multiplet at δ 1.3–1.5 ppm corresponding to the methylene protons adjacent to the amine.

  • Aromatic protons in the δ 6.5–7.2 ppm range for the benzofuran system.

  • Characteristic splitting patterns for the dihydrofuran protons (δ 3.0–4.0 ppm).

The 13C^{13}C NMR would reveal signals for the quaternary benzofuran carbons (δ 145–155 ppm), methylene carbons (δ 40–50 ppm), and the amine-bearing carbon (δ 50–60 ppm). High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₄H₁₉NO, with an exact mass of 217.1467 g/mol.

Computational studies using density functional theory (DFT) predict a preferred conformation where the butan-2-yl group adopts a staggered arrangement relative to the benzofuran plane, minimizing steric hindrance. The amine lone pair aligns antiperiplanar to the methylene bridge, facilitating potential hydrogen bonding .

Reactivity and Functionalization Pathways

The secondary amine group in (butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine serves as a nucleophile, enabling derivatization via acylation, alkylation, or condensation reactions. For example:

  • Acylation: Treatment with acetyl chloride in the presence of triethylamine yields the corresponding acetamide derivative.

  • Reductive Amination: Reaction with aldehydes or ketones under hydrogenation conditions produces tertiary amines.

  • Oxidation: Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) could generate N-oxide derivatives, altering solubility and electronic properties.

The benzofuran ring itself participates in electrophilic aromatic substitution (EAS). Nitration at the 4-position using nitric acid/sulfuric acid introduces a nitro group, which can be reduced to an amine for further functionalization .

CompoundActivity (IC₅₀/EC₅₀)TargetReference
(2,3-Dihydro-1-benzofuran-5-yl)amine5-HT₁A: 120 nMSerotonin receptor
5-tert-Butyl-3-iodobenzofuranAntimicrobial: MIC = 8 µg/mLStaphylococcus aureus

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